molecular formula C11H7NS B14329477 Thiazole, 4-(phenylethynyl)- CAS No. 111600-88-5

Thiazole, 4-(phenylethynyl)-

Cat. No.: B14329477
CAS No.: 111600-88-5
M. Wt: 185.25 g/mol
InChI Key: RESHTYCQJVKIMQ-UHFFFAOYSA-N
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Description

Thiazole, 4-(phenylethynyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a phenylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including Thiazole, 4-(phenylethynyl)-, can be achieved through various methods. One common approach involves the cyclization of α-halocarbonyl compounds with thiourea or thioamides . Another method includes the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions . Additionally, base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates can also yield thiazole derivatives .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the use of phosphorus pentasulfide and triethylamine in chloroform can produce 5-arylthiazoles in good yields . The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-(phenylethynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of thiazole derivatives include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield halogenated or sulfonated thiazole derivatives .

Mechanism of Action

The mechanism of action of Thiazole, 4-(phenylethynyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-rich nature allow it to participate in various biochemical reactions. For example, it can inhibit enzymes or interact with receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Thiazole, 4-(phenylethynyl)- can be compared with other thiazole derivatives, such as:

Uniqueness

Thiazole, 4-(phenylethynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethynyl group at the 4-position can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

111600-88-5

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

4-(2-phenylethynyl)-1,3-thiazole

InChI

InChI=1S/C11H7NS/c1-2-4-10(5-3-1)6-7-11-8-13-9-12-11/h1-5,8-9H

InChI Key

RESHTYCQJVKIMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CSC=N2

Origin of Product

United States

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